molecular formula C17H17N3O2 B10806388 Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine

Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine

Cat. No.: B10806388
M. Wt: 295.34 g/mol
InChI Key: BBGDAGYXUQTPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine is a complex organic compound that features a benzo[d][1,3]dioxole ring fused with a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole core, which can be synthesized from piperonal through a series of reactions involving reduction and cyclization . The benzoimidazole moiety is then introduced via a condensation reaction with an appropriate amine precursor .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity solvents, controlled temperatures, and catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while reduction can produce benzo[d][1,3]dioxole-5-ylmethanol derivatives .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine is unique due to its combined benzo[d][1,3]dioxole and benzoimidazole structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-20-14-6-4-3-5-13(14)19-17(20)18-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGDAGYXUQTPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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